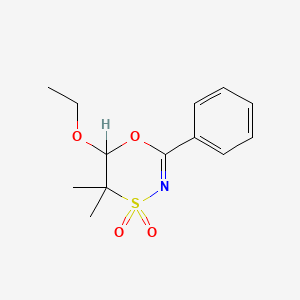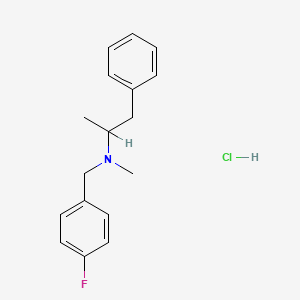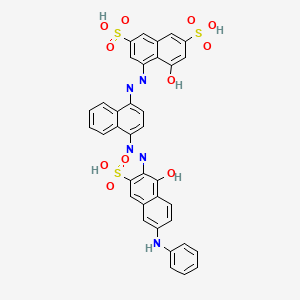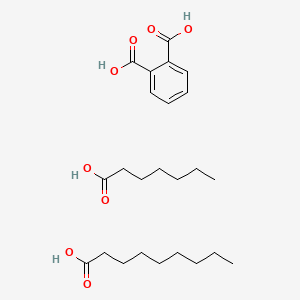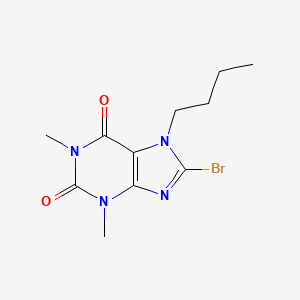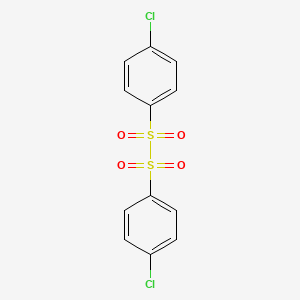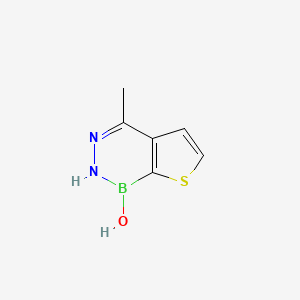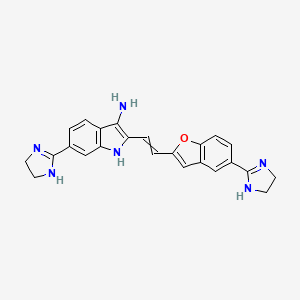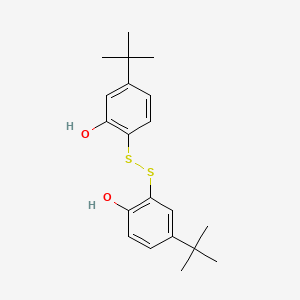
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two tert-butyl groups and a dithio linkage, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol typically involves the following steps:
Formation of the Phenol Derivative: The initial step involves the preparation of 4-(1,1-dimethylethyl)phenol through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Dithio Linkage Formation: The next step involves the reaction of the phenol derivative with sulfur to form the dithio linkage. This is typically achieved through a reaction with sulfur monochloride (S2Cl2) under controlled conditions.
Final Coupling: The final step involves the coupling of the dithio-linked phenol derivatives to form the target compound. This step may require the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithio linkage to thiols or disulfides.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A simpler phenol derivative with similar structural features but lacking the dithio linkage.
2,6-Di-tert-butylphenol: Another phenol derivative with two tert-butyl groups but without the dithio linkage.
Bisphenol A: A compound with structural similarities but different functional groups and applications.
Uniqueness
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol is unique due to its dithio linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its diverse applications in various fields.
Properties
CAS No. |
94158-36-8 |
|---|---|
Molecular Formula |
C20H26O2S2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
4-tert-butyl-2-[(4-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)13-8-10-17(16(22)11-13)23-24-18-12-14(20(4,5)6)7-9-15(18)21/h7-12,21-22H,1-6H3 |
InChI Key |
GTGSWTJNEBSPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=CC(=C2)C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



